tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC17824654
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine -](/images/structure/VC17824654.png)
Specification
Molecular Formula | C9H17N3 |
---|---|
Molecular Weight | 167.25 g/mol |
IUPAC Name | 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C9H17N3/c1-9(2,3)10-7-8-5-6-11-12(8)4/h5-6,10H,7H2,1-4H3 |
Standard InChI Key | LWEFOQXNUMIWBH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)NCC1=CC=NN1C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1-methyl-1H-pyrazol-5-yl moiety linked to a tert-butyl group through a methylene (-CH-) spacer (Fig. 1). The pyrazole ring’s aromaticity and planar geometry facilitate π-π stacking interactions, while the tert-butyl group introduces steric bulk, influencing solubility and reactivity . The amine nitrogen adopts a trigonal pyramidal geometry, with lone pair donation capacity enabling participation in hydrogen bonding and coordination chemistry.
Table 1: Molecular Properties of tert-Butyl[(1-Methyl-1H-pyrazol-5-yl)methyl]amine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight (g/mol) | 167.25 |
Exact Mass | 167.142 |
Topological Polar Surface Area | 43.84 Ų |
LogP (Octanol-Water) | 3.39 |
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves reductive amination or nucleophilic substitution strategies. One plausible method condenses 1-methyl-1H-pyrazole-5-carbaldehyde with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride:
Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to install the tert-butyl group onto prefunctionalized pyrazole intermediates .
Optimization Challenges
Key challenges include minimizing side reactions such as over-alkylation or pyrazole ring degradation. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and temperature control (60–80°C) are critical for achieving high yields . Catalytic systems involving palladium or copper ligands enhance reaction efficiency but require rigorous purification to remove metal residues .
Compound | Activity | Reference |
---|---|---|
3-(tert-Butyl)-N-(4-methoxybenzyl)-1H-pyrazol-5-amine | COX-2 inhibition (IC = 0.8 μM) | |
1-Butyl-4-methyl-1H-pyrazol-5-amine | Anticonvulsant (ED = 25 mg/kg) |
Structure-Activity Relationships
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Pyrazole Substitution: Methyl groups at N1 enhance metabolic stability by sterically shielding the ring from oxidative enzymes .
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Amine Functionalization: Bulky tert-butyl groups improve pharmacokinetic profiles by reducing first-pass metabolism .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and sigma receptor antagonists. For example, functionalization at the amine position yields candidates with nanomolar affinity for adenosine A receptors .
Catalysis and Coordination Chemistry
The amine’s lone pair enables coordination to transition metals, forming complexes with applications in heterogeneous catalysis. Copper(II) complexes of similar pyrazole amines catalyze C-N coupling reactions with turnover numbers >1,000 .
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